molecular formula C23H31N3O B2591149 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide CAS No. 303091-32-9

2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide

Cat. No.: B2591149
CAS No.: 303091-32-9
M. Wt: 365.521
InChI Key: LGYASQGXWJGUJD-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide is a chemical compound of significant interest in pharmacological research, particularly in the fields of neuroscience and oncology. Its structure, which incorporates a benzylpiperazine moiety linked to a substituted acetamide, is commonly explored for its potential interactions with central nervous system targets . Primary Research Applications: Neuroscience Research: Structurally similar N-phenylacetamide derivatives have demonstrated potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent seizure spread . The benzylpiperazine scaffold is also investigated for its affinity to sigma-1 receptors (σ1R); high-affinity antagonists at this receptor show promising analgesic effects in models of neuropathic and inflammatory pain, without impairing motor function . Oncology Research: Analogous compounds featuring the piperazine-acetamide structure have been synthesized and evaluated for their antitumor properties. Research indicates these compounds can exhibit potent antiproliferative activity against various human cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), and may induce cell apoptosis and cell cycle arrest . Mechanism of Action & Research Value: The research value of this compound lies in its potential multi-target mechanism. The piperazine-acetamide core is a key pharmacophore found in compounds that act as moderate binders to neuronal voltage-sensitive sodium channels, a common mechanism for anticonvulsant drugs . Concurrently, the benzylpiperazine unit is a known feature in ligands for sigma-1 receptors, which are chaperone proteins that modulate nociceptive signaling and are considered a promising target for treating chronic pain . This dual potential makes this compound a valuable chemical tool for investigating new therapeutic pathways for central nervous system disorders and cancer. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-2-3-7-20-10-12-22(13-11-20)24-23(27)19-26-16-14-25(15-17-26)18-21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYASQGXWJGUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide typically involves the following steps:

    Formation of 4-benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Acylation Reaction: The 4-benzylpiperazine is then reacted with 4-butylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide functional group in this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is a fundamental transformation in amide chemistry, often catalyzed by enzymes or mineral acids. For example, similar acetamide derivatives (e.g., N-phenyl-2-(4-piperazinyl)acetamides) have demonstrated susceptibility to hydrolytic cleavage, particularly under alkaline conditions .

Key Reaction :
RCONH2 + H2O → RCOOH + NH3 (acid/base catalysis)

Piperazine Nitrogen Functionalization

The piperazine ring contains two nitrogen atoms, one of which is substituted with a benzyl group. The unsubstituted nitrogen can participate in nucleophilic reactions, such as alkylation or acylation. For instance:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions can introduce alkyl groups at the nitrogen.

  • Acylation : Treatment with acid chlorides (e.g., acetyl chloride) can form N-acylated derivatives.

This reactivity parallels studies on piperazine-substituted heterobiaryls, where nucleophilic displacement reactions were used to functionalize aromatic cores .

Benzyl Group Modifications

The benzyl substituent on the piperazine ring can undergo oxidation or hydrogenation:

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the benzyl group may oxidize to a ketone (e.g., benzyl → benzoyl).

  • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd) can reduce the benzyl group to a cyclohexylmethyl moiety.

These transformations are consistent with general aromatic chemistry principles and have been observed in related piperazine derivatives .

Stability and Decomposition

The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature. For example, similar acetamide-piperazine conjugates have shown thermal stability up to 200°C but degrade under prolonged exposure to strong acids/bases .

Synthetic Utility

While not directly addressed in the provided sources, the compound’s structural motifs suggest applications in medicinal chemistry. For example:

  • Bioisosteric Replacement : The piperazine ring could serve as a scaffold for designing CNS agents, leveraging its ability to modulate receptors (e.g., 5-HT7) .

  • Antiparasitic Activity : Analogous piperazine-acetamide hybrids have shown promise in anti-Chagas disease research .

Comparison of Reaction Types

Reaction Type Reagents/Conditions Product Relevance to Research
Amide Hydrolysis H₂SO₄/heat or NaOH/H₂OCarboxylic acid + AmmoniaDrug metabolism studies
Piperazine Alkylation CH₃I, K₂CO₃, DMFN-alkylated piperazine derivativeMedicinal chemistry
Benzyl Oxidation KMnO₄, H⁺Ketone derivativeFunctional group diversification
Thermal Decomposition High temperature (>200°C)Degraded productsStability assessment

Research Findings

  • Receptor Targeting : Piperazine derivatives often exhibit affinity for CNS receptors (e.g., 5-HT7), suggesting potential applications in neuropharmacology .

  • Antiparasitic Activity : Related acetamide-piperazine compounds have demonstrated efficacy against Trypanosoma cruzi, highlighting their therapeutic potential .

  • Synthetic Flexibility : Nucleophilic displacement and reductive amination reactions enable systematic structural optimization, as shown in studies on piperazine-substituted heterobiaryls .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide exhibit significant anticonvulsant properties. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models. The results demonstrated that certain derivatives effectively inhibited seizures induced by maximal electroshock and pentylenetetrazole, suggesting potential for developing new antiepileptic drugs (AEDs) .

Inhibition of Carbonic Anhydrase

Another prominent application of this compound is its role as an inhibitor of human carbonic anhydrases (hCAs). A study focused on the crystal structures of related compounds, such as 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, revealed that these compounds can selectively inhibit different isoforms of hCA, particularly hCA VII over hCA II. This selectivity is crucial for designing drugs that minimize side effects while maximizing therapeutic efficacy .

Anticonvulsant Efficacy

A detailed study involving several derivatives demonstrated that modifications to the piperazine ring significantly influenced anticonvulsant activity. For instance, specific substitutions on the benzene ring enhanced binding affinity to sodium channels, leading to improved seizure control in animal models .

Selective Inhibition of Carbonic Anhydrases

Crystal structure analysis revealed that the compound binds effectively to hCA VII, showing a higher inhibition constant compared to hCA II. This selectivity was attributed to favorable interactions within the enzyme's active site, highlighting its potential for treating conditions like glaucoma and epilepsy where hCA inhibition is beneficial .

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Piperazine-Acetamide Scaffolds

The piperazine-acetamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison of key analogs:

Table 1: Structural Comparison of Piperazine-Acetamide Derivatives
Compound Name Piperazine Substituent Acetamide Substituent Key Features Source
2-(4-Benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide Benzyl 4-butylphenyl High Zn²⁺ affinity
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) Phenyl 3-(trifluoromethyl)phenyl Anticonvulsant activity
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl 4-bromo-2-methylphenyl Halogenated; potential CNS activity
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl 4-fluorophenyl Sulfonyl group; enhanced solubility

Key Observations :

  • Substituent Effects: Benzyl vs. Butylphenyl vs. Trifluoromethylphenyl (Acetamide): The butyl chain enhances hydrophobic interactions, while trifluoromethyl groups improve metabolic stability and electronegativity .

Pharmacological Activity Comparison

Antimicrobial and Antifungal Activity

reports acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl-piperazine groups (e.g., Compounds 47–50) showing potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (MIC: 4–8 µg/mL) .

Anticonvulsant Activity

and highlight analogs like 5c (4-methylpiperidin-1-yl) and 5i (cyclohexyl(methyl)amino) with relative anticonvulsant potencies of 0.72 and 0.74 compared to phenytoin . The target compound’s benzyl group may enhance binding to voltage-gated ion channels, though experimental validation is needed.

Zn²⁺ Binding and Metalloproteinase Inhibition

The target compound’s Zn²⁺ affinity (as PAC-1 in ) is comparable to hydroxamate-containing peptides like FLF and FLR, which inhibit snake venom metalloproteinases .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Compound LogP (Lipophilicity) H-Bond Donors H-Bond Acceptors Molecular Weight (g/mol)
Target Compound ~4.2 1 3 365.52
N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide ~3.8 1 5 406.45
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide ~4.5 1 6 484.62

Key Insights :

  • The target compound’s moderate LogP (~4.2) suggests balanced solubility and membrane permeability.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide (CAS No. 303091-32-9) is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C23H31N3O
  • Molecular Weight : 365.51 g/mol
  • Boiling Point : 541.5 ± 50.0 °C (predicted)
  • Density : 1.103 ± 0.06 g/cm³ (predicted)
  • pKa : 14.62 ± 0.70

These properties suggest a stable compound with significant lipophilicity, which may influence its biological interactions.

Research indicates that compounds similar to This compound often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which plays a critical role in neurotransmission .
  • Receptor Modulation : Many piperazine compounds exhibit affinity for serotonin receptors, which can influence mood and anxiety pathways .

Anti-Trypanosomal Activity

A study highlighted the anti-Trypanosoma cruzi activity of piperazine derivatives, suggesting that modifications to the piperazine structure can enhance efficacy against Chagas disease . The compound's structural features may contribute to its ability to disrupt the lifecycle of the parasite.

Osteoclastogenesis Inhibition

Another study investigated related compounds that inhibited osteoclastogenesis, demonstrating a potential application in treating osteolytic disorders. The modulation of specific gene expressions involved in bone resorption was noted as a significant outcome .

Case Studies

  • Anti-Chagas Activity :
    • A recent investigation into piperazine derivatives showed promising results against T. cruzi with IC50 values indicating potent activity without significant toxicity in vivo . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Neuroprotective Effects :
    • Research on piperazine derivatives indicated their potential neuroprotective effects through inhibition of acetylcholinesterase, suggesting applications in neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnti-Trypanosomal5.2
Compound BOsteoclastogenesis Inhibition10.5
Compound CAcetylcholinesterase Inhibition3.0

Q & A

Q. How should contradictory target engagement data be validated?

  • Answer : Employ:
  • SPR (Surface Plasmon Resonance) : Direct binding kinetics (ka/kd) to confirm affinity.
  • Cellular Thermal Shift Assay (CETSA) : Verify target stabilization in lysates (ΔTm_m > 2°C indicates binding) .

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